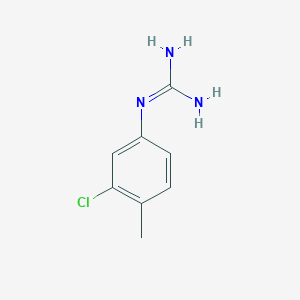

1-(3-Chloro-4-methylphenyl)guanidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-chloro-4-methylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGUYMRVNAYXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482583 | |

| Record name | N-(3-CHLORO-4-METHYLPHENYL)GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57004-56-5 | |

| Record name | N-(3-CHLORO-4-METHYLPHENYL)GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Chloro 4 Methylphenyl Guanidine and Analogues

General Synthetic Strategies for Substituted Guanidines

The construction of the guanidine (B92328) core can be achieved through several classical and modern synthetic routes. These methods are generally adaptable for the synthesis of a wide range of substituted guanidines, including aryl guanidines.

Nucleophilic Substitution Reactions in Guanidine Synthesis

Nucleophilic substitution is a cornerstone of guanidine synthesis, where a suitable amine nucleophile displaces a leaving group from a guanylating agent. This approach is versatile, allowing for the introduction of various substituents onto the guanidine nitrogen atoms. The success of these reactions often depends on the activation of the guanidine carbon center to make it more susceptible to nucleophilic attack. While the guanidinium (B1211019) group is resonance-stabilized and generally resistant to nucleophilic reactions at its carbon center, strategies have been developed to overcome this by converting guanidines into activated intermediates, thereby disrupting the resonance and enhancing electrophilicity.

Nucleophilic Addition Reactions in Guanidine Synthesis

Nucleophilic addition reactions represent another fundamental strategy for synthesizing substituted guanidines. A common approach involves the addition of amines to carbodiimides. This method is considered highly atom-economical for producing N-substituted guanidines. The reaction mechanism typically involves the nucleophilic attack of an amine on the central carbon atom of the carbodiimide (B86325), followed by proton transfer to yield the guanidine product. The scope of this reaction can be broad, encompassing both aromatic and aliphatic amines, although less nucleophilic aromatic amines may require catalytic activation to react efficiently with carbodiimides.

Utilization of Thioureas and Isothioureas as Precursors for Guanidine Scaffolds

Thioureas and their S-alkylated derivatives, isothioureas, are widely employed as precursors for the synthesis of guanidines. The conversion of a thiourea (B124793) to a guanidine typically involves an activation step to facilitate the displacement of the sulfur atom by an amine. This activation can be achieved using various reagents, including heavy metal salts like mercury(II) chloride, or through the use of coupling agents. The use of S-methylisothioureas as guanylating agents is a common and effective strategy. These precursors can be reacted with a range of primary and secondary amines to afford the corresponding substituted guanidines. The reaction often proceeds through a carbodiimide intermediate.

| Precursor Type | Activating Agent/Condition | Amine Nucleophile | Product |

| Thiourea | HgCl₂, EDCI, Mukaiyama's reagent | Primary/Secondary Amines | Substituted Guanidine |

| S-Methylisothiourea | Heat | Primary/Secondary Amines | Substituted Guanidine |

| Di-Boc-thiourea | HgCl₂, Cyanuric chloride | Primary/Secondary Amines | Protected Guanidine |

This table provides a summary of common thiourea and isothiourea-based methods for guanidine synthesis.

Application of Guanylating Reagents in Substituted Guanidine Synthesis

A variety of reagents, known as guanylating agents, have been developed to streamline the synthesis of substituted guanidines. These reagents are designed to readily transfer a guanidinyl group to an amine substrate. Common examples include derivatives of pyrazole-1-carboxamidine and S-alkylisothioureas, often with protecting groups like tert-butoxycarbonyl (Boc) to modulate reactivity and facilitate purification. acs.org The choice of guanylating agent can influence the reaction conditions and the scope of compatible amine substrates. Some modern methods utilize polymer-bound guanylating reagents, which can simplify product isolation and purification. google.com

Targeted Synthesis Approaches for Phenylguanidine Derivatives

The synthesis of phenylguanidines, which feature at least one aryl substituent on a nitrogen atom, often requires specific methodologies to accommodate the electronic properties of the aromatic amine precursors.

Synthesis via Reactions with Substituted Anilines

The direct guanylation of substituted anilines is a primary route for the preparation of phenylguanidine derivatives, including 1-(3-Chloro-4-methylphenyl)guanidine. This transformation can be accomplished by reacting the corresponding substituted aniline (B41778), in this case, 3-chloro-4-methylaniline (B146341), with a suitable source of the guanidine carbon and its associated nitrogen atoms.

A prevalent method involves the reaction of a substituted aniline with cyanamide. This reaction can be performed under various conditions, often requiring heating in a suitable solvent. The use of a Lewis acid catalyst can enhance the electrophilicity of the cyanamide, facilitating the nucleophilic attack by the aniline. For instance, the synthesis of N-substituted guanidines has been achieved by reacting substituted cyanamides with substituted amines in the presence of a Lewis acid catalyst like aluminum chloride. google.com

Another effective approach is the reaction of substituted anilines with carbodiimides. Due to the reduced nucleophilicity of aromatic amines compared to their aliphatic counterparts, this reaction often necessitates catalysis. Transition metal complexes, such as those of titanium, have been shown to be effective catalysts for the guanylation of a variety of substituted anilines with carbodiimides, proceeding in good to excellent yields. acs.org

Furthermore, S-methylisothiourea and its derivatives can be reacted with substituted anilines to yield phenylguanidines. The reaction conditions may need to be adjusted to accommodate the specific reactivity of the aniline derivative. For example, the synthesis of aryl guanidines can be achieved through the reaction of anilines with N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea in the presence of an activating agent.

| Aniline Derivative | Guanylating Agent | Catalyst/Conditions | Product Type |

| 3-Chloro-4-methylaniline | Cyanamide | Heat, Lewis Acid | Phenylguanidine |

| Substituted Anilines | Carbodiimides | Transition Metal Catalyst (e.g., Ti complexes) | N,N',N''-Trisubstituted Guanidines |

| Substituted Anilines | S-Methylisothiourea derivatives | Activating Agent (e.g., HgCl₂) | Phenylguanidine |

This table illustrates targeted synthetic approaches for phenylguanidine derivatives from substituted anilines.

Catalyst-Mediated Guanylation Reactions for Substituted Guanidines

The catalytic guanylation of amines with carbodiimides represents a highly efficient and atom-economical route for synthesizing substituted guanidines. nih.govresearchgate.net This approach involves the addition of an amine's N-H bond across the C=N double bond of a carbodiimide. acs.org A variety of metal-based catalysts have been developed to facilitate this transformation, which can be challenging without a catalyst, especially for less nucleophilic aromatic amines. researchgate.netgoogle.com

Main group metal compounds and rare-earth metal catalysts have proven effective. nih.govacs.org For instance, commercially available catalysts like diethylzinc (B1219324) (ZnEt₂) can effectively catalyze the guanylation of various amines with carbodiimides, often providing the desired guanidine products in high yields at room temperature. nih.govresearchgate.net The catalytic cycle typically involves the activation of the catalyst by the amine to form a metal-amido species, which then undergoes nucleophilic addition to the carbodiimide. nih.govresearchgate.net

Lanthanide and other rare-earth metal complexes are also highly efficient catalysts for the guanylation of both aromatic and secondary amines under mild conditions. organic-chemistry.org The mechanism often involves an acid-base reaction between the amine and the catalyst precursor to generate the active Ln-N species, which then participates in the catalytic cycle. acs.org

Table 1: Examples of Catalyst Systems for Guanylation of Amines

| Catalyst System | Amine Substrate | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Diethylzinc (ZnEt₂) | Phenylamines | N,N′-dicyclohexylcarbodiimide | Mild temperature, 2 hours | Very high | nih.gov |

| Scandium(III) triflate | Various amines | Cyanamide | Mild conditions, water | Good | organic-chemistry.org |

| Ytterbium triflate | Various amines | Carbodiimides | Solvent-free | Good | organic-chemistry.org |

Development of One-Pot and Microwave-Assisted Synthetic Protocols

To enhance efficiency and reduce the need for isolating intermediates, one-pot and microwave-assisted synthetic methods have become increasingly popular in guanidine synthesis. rsc.orgorganic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields compared to conventional heating. jocpr.comdiva-portal.org In guanidine synthesis, microwave-assisted protocols have been successfully applied to various reaction types. For example, the synthesis of substituted guanidines from thioureas and amines under alkaline conditions in water can be completed in 10-95 minutes with moderate yields using microwave irradiation, offering a green chemistry approach. jocpr.com The use of soluble polymer supports in conjunction with microwave irradiation further simplifies the workup process, allowing for the rapid synthesis of substituted guanidines in high purity. nycu.edu.tw For instance, a guanylation reaction that required 6 hours at room temperature was completed in just 7 minutes in an open-vessel microwave reactor. nycu.edu.tw

Table 2: Comparison of Conventional vs. Microwave-Assisted Guanidine Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantage | Reference |

|---|---|---|---|---|

| Ester bond formation on PEG support | 48 hours | 10 minutes | Substantial time reduction | nycu.edu.tw |

| Guanylation on PEG support | 6 hours | 7 minutes | Enhanced reaction efficiency | nycu.edu.tw |

Specific Synthetic Pathways for this compound and Related Structural Analogues (e.g., thiourea analogs)

A common and effective strategy for the synthesis of N-aryl guanidines like this compound involves a two-step process starting from the corresponding aniline. The primary amine, 3-chloro-4-methylaniline, is first converted to a thiourea analogue, which then serves as a precursor to the guanidine.

Step 1: Synthesis of the Thiourea Analogue The synthesis of the thiourea analogue, 1-(3-chloro-4-methylphenyl)thiourea, can be achieved through several methods. A typical laboratory preparation involves reacting 3-chloro-4-methylaniline with an isothiocyanate or a synthetic equivalent. beilstein-journals.orgnih.gov Mechanochemical methods, such as ball milling, have been developed as solvent-free alternatives for coupling anilines with isothiocyanates, often resulting in quantitative yields. nih.gov Another approach is the condensation of the amine hydrochloride with a thiocyanate (B1210189) salt. nih.gov

Step 2: Conversion of Thiourea to Guanidine The conversion of the thiourea intermediate to the final guanidine is a key step. This transformation typically involves the activation of the thiourea, often by converting the sulfur into a better leaving group, followed by nucleophilic attack by an amine (in this case, ammonia (B1221849) or an ammonia equivalent). researchgate.netrsc.org

Common methods include:

Use of Coupling Reagents: Reagents like Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) or other peptide coupling agents can activate the thiourea, facilitating its conversion to a carbodiimide intermediate, which then reacts with an amine to form the guanidine. rsc.orgresearchgate.netacs.org

Desulfurization with Metal Salts: Thiophilic metal salts, such as mercury(II) chloride (HgCl₂) or lead(II) chloride (PbCl₂), are frequently used. rsc.orgmdpi.com The metal salt coordinates to the sulfur atom, promoting its removal and allowing for the addition of an amine. For example, a thiourea can be reacted with an amine in the presence of HgCl₂ and a base like triethylamine (B128534) in a solvent such as dimethylformamide (DMF) to yield the corresponding guanidine. mdpi.com

Advanced Purification and Isolation Techniques in Guanidine Synthesis Research

The purification of guanidines can be challenging due to their high basicity and polarity, which often results in strong retention on silica (B1680970) gel and poor solubility in common organic solvents. organic-chemistry.orggoogle.com Consequently, a range of advanced purification and isolation techniques are employed.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds, including guanidinium salts. researchgate.netmt.com The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures. mt.com For guanidinium salts, which can be difficult to recrystallize from conventional solvents, mixed-solvent systems or pH adjustments may be necessary. google.comgoogle.com For example, a crude product might be dissolved in water, concentrated under reduced pressure, and then allowed to crystallize. google.com The pH of an aqueous solution can be adjusted to a specific range (e.g., pH 1-3.5) to promote the crystallization of a specific salt form, such as the hydrochloride or mesylate. google.com

Chromatographic Methods: Various chromatographic techniques are utilized to purify guanidines and analyze their purity.

Ion-Exchange Chromatography (IC): Given that guanidines are strongly basic and exist as cations under acidic conditions, cation-exchange chromatography is a highly suitable method for their separation and analysis. rsc.orgthermofisher.com This technique separates compounds based on their charge interactions with the stationary phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a widely used analytical and preparative tool. For highly polar guanidines, specialized columns or mobile phase additives may be required. The use of guanidine hydrochloride itself as a chaotropic agent in the mobile phase has been shown to improve the separation of certain peptides by RP-HPLC. nih.gov

Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC on silica gel can be effective, often using a polar solvent system such as ethyl acetate/methanol. mdpi.com

Other Techniques:

Adsorption: Guanidine compounds can be removed from aqueous media through adsorption onto materials like carbonaceous or clay adsorbents. google.com

Extraction: Liquid-liquid extraction can be employed, though the high water solubility of many guanidinium salts can make this challenging. researchgate.net In some cases, purification can be achieved by simple extraction after cleavage from a solid support. nih.gov

Nanofiltration: Filtration through a nanofiltration membrane with an appropriate molecular weight cut-off can be used to separate guanidine compounds from aqueous solutions. google.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(3-Chloro-4-methylphenyl)thiourea |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-isothiourea |

| 2-chloro-1-methylpyridinium iodide |

| 3-chloro-4-methylaniline |

| Diethylzinc |

| Lead(II) chloride |

| Lithium hexamethyldisilazide |

| Mercury(II) chloride |

| N,N′-dicyclohexylcarbodiimide |

| N-bromosuccinimide |

| Scandium(III) triflate |

| Triethylamine |

Structure Activity Relationship Sar Studies of 1 3 Chloro 4 Methylphenyl Guanidine Derivatives

Fundamental Principles Governing Guanidine (B92328) Structure-Activity Relationships

The biological activity of guanidine-containing compounds is intrinsically linked to the physicochemical properties of the guanidinium (B1211019) group. researchgate.net This functional group, which is protonated at physiological pH, is characterized by its strong basicity (pKa ≈ 13.5), allowing it to participate in crucial electrostatic interactions and hydrogen bonding with biological targets like enzymes and receptors. researchgate.netnih.gov The planar and delocalized π-electron system of the guanidinium cation enables it to act as a versatile hydrogen bond donor, forming multiple interactions that are vital for molecular recognition and binding affinity. researchgate.netnih.gov

Several key principles govern the SAR of guanidine derivatives:

Basicity and Protonation State: The high basicity of the guanidine group ensures it is predominantly in its cationic guanidinium form under physiological conditions. This positive charge is often essential for electrostatic interactions with negatively charged residues, such as carboxylates and phosphates, on target proteins. researchgate.netnih.gov

Hydrogen Bonding Capacity: The guanidinium group can act as a multidentate hydrogen bond donor, forming a network of interactions that contribute to the stability of the ligand-receptor complex. nih.govacs.org The number and geometry of these hydrogen bonds are critical determinants of binding affinity and selectivity.

Lipophilicity and Bioavailability: Modifications to the guanidine derivative, such as the addition of lipophilic substituents, can significantly impact its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Balancing the hydrophilic nature of the guanidinium group with lipophilic moieties is crucial for achieving desirable drug-like properties.

The terminal guanidine group is often considered vital for the biological activities of many guanidine-containing compounds. mdpi.com Studies on various guanidine derivatives have demonstrated that this group is a key pharmacophore responsible for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and antidiabetic activities. researchgate.netresearchgate.net

Impact of Aromatic Substitution on Biological Activity of Phenylguanidines

The substitution pattern on the phenyl ring of phenylguanidine derivatives plays a pivotal role in modulating their biological activity. The nature, position, and number of substituents can influence the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby affecting its interaction with biological targets.

Halogen and alkyl substituents are commonly employed in medicinal chemistry to fine-tune the pharmacological profile of lead compounds. In the context of phenylguanidines, these substitutions can have a profound impact on activity.

Halogen Substituents: The introduction of halogen atoms (e.g., chlorine, fluorine) to the phenyl ring can influence the electronic character of the molecule through inductive and resonance effects. This can alter the pKa of the guanidine group and modulate the strength of hydrogen bonds. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. The position of the halogen is also critical; for instance, a chloro substituent at the meta-position, as seen in 1-(3-Chloro-4-methylphenyl)guanidine, can significantly alter the electronic distribution and steric profile compared to other positions.

The interplay between halogen and alkyl substituents is a key aspect of SAR studies. The combined electronic and steric effects of these groups can lead to synergistic or antagonistic effects on biological activity. For instance, the electron-withdrawing nature of a chlorine atom can be balanced by the electron-donating and lipophilic properties of a methyl group, leading to a unique pharmacological profile.

Influence of Guanidine Core Modifications on Biological Activity

Modifications to the central guanidine core can dramatically alter the biological activity of the parent compound. These modifications can involve alkylation, acylation, or cyclization of the guanidine nitrogen atoms.

Alkyl substitution on the guanidine nitrogen atoms can affect the basicity and hydrogen-bonding capacity of the group. For example, N,N-dimethylguanidine has been shown to enhance the release of norepinephrine, while N,N'-dimethylguanidine was found to be inactive, highlighting the importance of the substitution pattern. nih.gov Such modifications can also influence the conformational preferences of the guanidine moiety, which can impact its fit within a receptor's binding pocket.

Cyclization of the guanidine group into a rigid ring system, such as in 2-iminoimidazolidine derivatives, has been explored to create more potent and selective ligands. This strategy reduces the number of possible conformations, which can lead to a more favorable binding entropy.

The following table summarizes the effects of some guanidine core modifications:

| Modification | Effect on Physicochemical Properties | Potential Impact on Biological Activity |

| N-Alkylation | Alters basicity, lipophilicity, and steric bulk. | Can enhance or diminish activity depending on the target; may improve cell permeability. |

| N-Acylation | Reduces basicity significantly. | Often leads to a loss of activity if the positive charge is crucial for binding. |

| Cyclization | Increases rigidity and restricts conformation. | Can lead to increased potency and selectivity by locking the molecule in a bioactive conformation. |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analyses for Guanidine Compounds

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are computational techniques used to correlate the chemical structure of compounds with their biological activity. These methods are invaluable in drug discovery for understanding the SAR of a series of compounds and for designing new, more potent analogues.

Computational models play a crucial role in predicting and optimizing the SAR of guanidine compounds. By generating molecular descriptors that quantify various physicochemical properties (e.g., electronic, steric, and hydrophobic), QSAR models can be developed to predict the biological activity of novel derivatives.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional arrangement of atoms. These models generate 3D contour maps that visualize the regions around a molecule where certain properties (e.g., steric bulk, electrostatic potential) are favorable or unfavorable for activity. This information provides medicinal chemists with a visual guide for designing new compounds with improved pharmacological profiles.

For phenylguanidine derivatives, these models can help to:

Identify the optimal substitution patterns on the phenyl ring.

Predict the effect of different halogen and alkyl substituents on activity.

Guide the modification of the guanidine core to enhance binding affinity and selectivity.

Prioritize the synthesis of the most promising new analogues, thereby saving time and resources.

In silico molecular modeling studies are also employed to understand the binding modes of guanidine derivatives to their biological targets. acs.org By docking ligands into the active site of a receptor, researchers can identify key interactions, such as hydrogen bonds and electrostatic interactions, that are responsible for binding. nih.govacs.org This information is crucial for the rational design of new inhibitors or agonists with improved potency and selectivity.

Molecular Mechanisms and Biological Target Interactions of 1 3 Chloro 4 Methylphenyl Guanidine Analogues

Investigation of Biochemical Interactions of Guanidine (B92328) Compounds

The biochemical interactions of guanidine compounds are largely dictated by the physicochemical properties of the guanidinium (B1211019) group. This group, being protonated at physiological pH, is a planar, Y-shaped cation with a delocalized positive charge. This structure allows for strong, bidentate hydrogen bonding with carboxylate and phosphate (B84403) groups found in proteins and nucleic acids. nih.gov

The nature of the counterion can also significantly influence the biochemical behavior of guanidinium-containing molecules. Lipophilic anions can form ion pairs with the guanidinium cation, transforming the hydrophilic entity into a more lipophilic complex that can more readily traverse cellular membranes. nih.gov Conversely, hydrophilic counterions maintain the water-soluble nature of the compound.

Guanidine-containing molecules have been shown to engage in non-covalent interactions with proteins, which can lead to the inactivation or alteration of their biological properties. nih.gov These interactions are fundamental to their mechanisms of action across various biological targets.

Modulation of Enzyme Activity by Substituted Guanidines

Substituted guanidines have been identified as modulators of various enzymes, often acting as inhibitors. The specific mechanism of inhibition and the kinetic profile depend on the structure of the guanidine derivative and the target enzyme.

Studies on guanidine hydrochloride have demonstrated its ability to inhibit the catalytic activity of recombinant human protein disulfide isomerase (rhPDI). The inhibition mechanism was characterized as a mixed-type noncompetitive nonlinear inhibition. nih.gov This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but not at the active site, leading to a change in both the Michaelis constant (Km) and the maximum velocity (Vmax).

More recently, a 4-(nitrobenzyl)guanidine derivative, BZG2, was identified as an inhibitor of the SARS-CoV-2 main protease (Mpro). Kinetic studies revealed an uncompetitive inhibition mechanism, where the inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is characterized by a decrease in both Vmax and Km. The IC50 value for BZG2 against Mpro was determined to be 77 µM. nih.gov

| Compound | Target Enzyme | Inhibition Mechanism | IC50 |

| Guanidine Hydrochloride | Recombinant Human Protein Disulfide Isomerase (rhPDI) | Mixed-type noncompetitive nonlinear | Not Reported |

| 4-(nitrobenzyl)guanidine derivative (BZG2) | SARS-CoV-2 Main Protease (Mpro) | Uncompetitive | 77 µM |

Receptor and Ion Channel Interactions of Guanidine Derivatives

Guanidine derivatives have been shown to interact with a range of receptors and ion channels, modulating their activity and leading to various physiological effects.

Guanidine and its analogues are known inhibitors of voltage-gated potassium (Kv) channels. nih.govnih.gov Their inhibitory action leads to an enhanced release of acetylcholine (B1216132) at the neuromuscular junction, which is the basis for the therapeutic use of guanidine in certain neuromuscular diseases. nih.govnih.gov

The mechanism of Kv channel inhibition by guanidines involves binding within the intracellular pore of the channel. This interaction perturbs a hydrophobic subunit interface, which in turn stabilizes a closed state of the channel. nih.gov Studies on the Shaker Kv channel have shown that guanidines primarily affect the "off" gating currents, which are associated with the return of the voltage sensors from the activated to the resting state. nih.gov

Guanidine derivatives have been extensively studied as ligands for histamine (B1213489) receptors. Certain guanidine analogues of impromidine (B1671804) act as agonists at histamine H2-receptors. core.ac.uk The length and nature of the carbon chain connecting the aromatic rings and the guanidine group, as well as substitutions on the phenyl ring, influence the potency and intrinsic activity of these compounds at the H2-receptor. core.ac.uk

Furthermore, novel guanidine derivatives have been synthesized as antagonists for the histamine H3 receptor. nih.govmdpi.com Molecular docking studies suggest that these compounds can interact with key amino acid residues in the orthosteric and allosteric binding sites of the H3 receptor, such as glutamate (B1630785) E206 and aspartate D114. mdpi.com Interestingly, simple structural modifications of these H3 receptor antagonists have led to the discovery of potent antagonists for muscarinic M2 and M4 receptors. nih.gov

Guanidine-containing compounds have also been explored as ligands for neuropeptide receptors. For instance, they have been incorporated into the design of ligands for Neuropeptide FF (NPFF) receptors, which are involved in pain modulation and opioid action. bohrium.comresearchgate.net

| Target | Interaction Type | Key Findings |

| Voltage-gated Potassium (Kv) Channels | Inhibition | Binds to the intracellular pore, stabilizing a closed state. nih.govnih.gov |

| Histamine H2 Receptors | Agonism | Potency and efficacy are influenced by the linker chain length and phenyl substitutions. core.ac.uk |

| Histamine H3 Receptors | Antagonism | Interacts with key residues like E206 and D114 in the binding pocket. mdpi.com |

| Muscarinic M2/M4 Receptors | Antagonism | Discovered through modification of H3 receptor antagonists. nih.gov |

| Neuropeptide FF (NPFF) Receptors | Ligand Binding | Guanidine moiety is a feature in some NPFF receptor ligands. bohrium.comresearchgate.net |

Interactions with Cellular Macromolecular Structures, e.g., DNA and Membranes

The cationic nature of the guanidinium group facilitates its interaction with negatively charged macromolecular structures within the cell, such as DNA and cell membranes.

Spectroscopic and molecular dynamics simulation studies have shown that the guanidinium ion (Gdm+) can interact with the groove region of DNA, as well as with the phosphate backbone. nih.gov Gdm+ has been observed to form intra-strand hydrogen bonds with nucleobases in the minor groove of DNA, which can lead to a decrease in the groove width and stabilization of the B-DNA conformation. nih.gov

The interaction of guanidine-containing compounds with cell membranes is a critical aspect of their biological activity, particularly for antimicrobial guanidine polymers. nih.govoup.com These cationic polymers interact electrostatically with the negatively charged components of bacterial cell membranes, such as phosphatidylglycerol. rsc.org This interaction leads to the disruption of membrane integrity, perturbation of the polar headgroups and the hydrophobic core, and ultimately, leakage of intracellular contents. nih.govoup.comresearchgate.net The length of the alkyl chain in these polymers has been shown to correlate with their biocidal activity and the extent of membrane disruption. oup.comresearchgate.net

Cellular Pathway Modulation by Guanidine Analogues

Research into guanidine derivatives has uncovered their potential to influence critical cellular signaling pathways, leading to outcomes such as programmed cell death. These compounds, through their unique structural features, can interact with various biological targets, thereby initiating a cascade of intracellular events. The focus of this section is to detail the mechanisms by which these analogues modulate cellular pathways, with a specific emphasis on apoptosis and reactive oxygen species.

Investigation of Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism through which various therapeutic agents exert their effects against cancer cells. Studies on guanidine analogues have demonstrated their pro-apoptotic capabilities.

Detailed investigations into a series of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives have provided insights into their apoptotic mechanisms. nih.gov One of the most active compounds from this series, compound 24, was shown to induce apoptosis in cancer cells. nih.gov This was evidenced by a notable decrease in the mitochondrial membrane potential and an increase in the population of cells in the sub-G1 phase of the cell cycle, which is a hallmark of apoptosis. nih.gov

The pro-apoptotic activity of these derivatives appears to be strongly linked to their chemical structure, particularly the presence of a hydroxyl group on the benzene (B151609) ring of the 3-arylpropylidene fragment. nih.gov The cytotoxic effects of these compounds were found to be more pronounced in cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), compared to non-malignant cells. nih.gov

Table 1: Cytotoxic and Apoptotic Activity of Selected Guanidine Analogues

Compound Mean IC50 (µM) in Cancer Cell Lines Effect on Mitochondrial Membrane Potential Increase in Sub-G1 Cell Population Compound 20 12.8 Not Reported Not Reported Compound 24 12.7 Decrease Increase Compound 30 8.0 (in HCT-116) Not Reported Not Reported Inactive Analog 31 Inactive No Change No Change

Further studies on other guanidine derivatives, such as polyhexamethylene guanidine phosphate (PHMG-p), have shown that apoptosis can be induced through endoplasmic reticulum (ER) stress. mdpi.comnih.govPHMG-p was found to co-localize with the ER, leading to ER stress-mediated apoptosis. mdpi.comThis process also involved the activation of the mitochondria-associated apoptotic pathway, as evidenced by an increase in the expression of PUMA (p53 upregulated modulator of apoptosis), which plays a role in mitochondrial outer membrane permeabilization. mdpi.com

Studies on Reactive Oxygen Species (ROS) Formation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a role in cell signaling and homeostasis. However, at high concentrations, they can cause significant damage to cellular structures, a condition known as oxidative stress, which can lead to apoptosis.

While some natural compounds are known to generate ROS to induce apoptosis in cancer cells, research on certain guanidine derivatives has indicated an opposite, antioxidant effect. nih.govFor instance, aminoguanidine (B1677879) has been shown to inhibit the formation of ROS, reduce lipid peroxidation, and protect against oxidant-induced apoptosis. nih.govThis suggests that aminoguanidine can act as an antioxidant by quenching hydroxyl radicals. nih.gov Currently, there is a lack of specific studies investigating the direct effect of 1-(3-Chloro-4-methylphenyl)guanidine or its close structural analogues on the formation of reactive oxygen species within cells. The available research on related guanidine compounds primarily points towards either the induction of apoptosis through pathways not directly involving ROS generation or, in some cases, antioxidant properties that reduce ROS levels. nih.govTherefore, the role of this compound analogues in modulating cellular pathways through ROS formation remains an area for future investigation.

Computational and Theoretical Chemistry of 1 3 Chloro 4 Methylphenyl Guanidine and Substituted Guanidines

Ab Initio and Density Functional Theory (DFT) Studies on Guanidine (B92328) Systems

Ab initio and Density Functional Theory (DFT) methods are powerful tools for investigating the fundamental properties of guanidine systems. These computational approaches allow for the detailed examination of electronic structures and conformational landscapes, providing a theoretical foundation for understanding their chemical behavior.

The electronic structure of guanidines is characterized by a high degree of electron delocalization across the Y-shaped CN₃ core. This delocalization is a key factor in the high basicity of guanidines. Upon protonation, the resulting guanidinium (B1211019) cation exhibits significant resonance stabilization, which has been studied using both ab initio and DFT methods.

DFT calculations on a related Schiff base compound containing a 3-chloro-4-methylphenyl group, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, revealed a HOMO-LUMO energy gap of 4.0023 eV. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were found to be distributed across the entire molecule, indicating significant electron delocalization. nih.gov This provides an insight into the electronic characteristics that the 3-chloro-4-methylphenyl substituent imparts.

Table 1: Frontier Molecular Orbital Energies for a 3-Chloro-4-methylphenyl-containing Schiff Base

| Parameter | Energy (eV) |

| EHOMO | -5.9865 |

| ELUMO | -1.9842 |

| Energy Gap (ΔE) | 4.0023 |

Data from DFT calculations on (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For aryl-substituted guanidines, a key conformational feature is the rotation around the C-N bond connecting the aryl group to the guanidine moiety.

Ab initio and DFT calculations have been employed to determine the barriers to rotation in various guanidine derivatives. For acylguanidines, the rotational barrier about the exocyclic carbon-nitrogen bond has been determined to be in the range of 15-18 kcal/mol, with resonance arguments and theoretical calculations successfully reproducing experimental observations. rsc.org

In the case of 3-(o-aryl)-5-methyl-rhodanines, DFT calculations have been used to investigate the rotational isomers and the energetic barriers to rotation around the C-N bond. nih.gov These studies highlight the importance of non-covalent interactions in stabilizing transition states. For 1-(3-chloro-4-methylphenyl)guanidine, the rotation around the phenyl-guanidine C-N bond would be influenced by the steric and electronic effects of the ortho-chloro and meta-methyl substituents. The presence of the ortho-chloro group is expected to increase the rotational barrier due to steric hindrance with the guanidine group.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly with DFT, is instrumental in elucidating the mechanisms of reactions involving guanidines. These studies can map out reaction pathways, identify intermediates and transition states, and explain the origins of selectivity.

DFT studies have been successfully applied to understand the mechanism of guanidine-catalyzed reactions. For instance, the guanidine-catalyzed aminolysis of propylene (B89431) carbonate has been investigated, revealing different reaction pathways depending on the nature of the amine. researchgate.net The bifunctional nature of some guanidine catalysts, acting as both a base and a hydrogen-bond donor, has been shown to significantly reduce the Gibbs free energy of the reaction. researchgate.net

In the context of guanidine-catalyzed enantioselective isomerization, DFT calculations have predicted a mechanism involving two hydrogen-transfer steps and a conformational change. nih.gov The calculations identified the first hydrogen-transfer step as the likely rate-determining step. nih.gov The transition states are stabilized by hydrogen bonding, and the nature of the substituents on the chiral guanidine catalyst can influence the enantioselectivity of the reaction. nih.gov

A theoretical study on the 1,3-dipolar cycloaddition of azides with guanidine using DFT calculations modeled the formation of two regioisomeric tetrazoles and their subsequent rearrangements. irb.hrresearchgate.netmdpi.com The calculations suggested that the uncatalyzed reaction has a high energy barrier. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as a guanidine derivative, might bind to a biological target, typically a protein. These methods are crucial in drug discovery and design.

Molecular docking studies have been performed on various guanidine-containing compounds to predict their binding modes and affinities for different protein targets. For example, docking studies of tricyclic guanidine analogues as anti-malarial agents showed a strong correlation between in silico and in vitro results. frontiersin.org In another study, novel pyrimidine (B1678525) derivatives containing a substituted guanidine moiety, including 4-chloro and 4-methylphenyl analogues, were synthesized and subjected to molecular docking studies against human glucokinase protein. researchgate.net

A molecular docking study of benzoylguanidine derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro) identified key interactions between the guanidinium group and amino acid residues in the protein's binding site. nih.gov Molecular dynamics simulations further revealed the stability of the ligand-protein complexes. nih.gov For this compound, docking studies could be employed to predict its potential biological targets and binding interactions, with the chloro and methyl groups influencing the binding affinity and selectivity.

Theoretical Prediction of Compound Reactivity and Selectivity

Theoretical methods can be used to predict the reactivity and selectivity of chemical compounds. For guanidines, this includes predicting their basicity (pKa values) and their reactivity in various chemical transformations.

DFT calculations have been used to investigate the reactivity of guanidinium salts in tandem aza-Michael addition/intramolecular cyclization reactions. nih.govmdpi.com These studies have shown that the initial nucleophilic attack is the most energetically demanding step. nih.govmdpi.com The structural diversity of the products can be explained by the formation of different tautomers. nih.gov

The prediction of aqueous pKa values for guanidine-containing compounds has been achieved using ab initio gas-phase equilibrium bond lengths. acs.org A linear free-energy relationship was established between calculated C-N bond lengths and experimental pKa values, allowing for the accurate prediction of the basicity of novel phenylguanidine derivatives. acs.org This approach could be applied to this compound to predict its pKa value based on its calculated molecular structure.

The reactivity of guanidines is also influenced by the nature of the counterion in their salt forms. The cycloaddition of furfuryl guanidines with dimethyl acetylenedicarboxylate (B1228247) was found to be dependent on the nucleophilicity of the counterion; aza-Michael addition occurred with nucleophilic anions, while Diels-Alder cycloaddition was observed with non-nucleophilic anions. nih.govirb.hr

Advanced Analytical Methodologies for Characterization and Quantification of Guanidine Compounds

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise structure of organic molecules. For 1-(3-Chloro-4-methylphenyl)guanidine, both ¹H NMR and ¹³C NMR are utilized to confirm the arrangement of atoms.

¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. The aromatic protons on the phenyl ring exhibit distinct chemical shifts and coupling patterns based on their position relative to the chloro and methyl substituents. The protons of the methyl group appear as a singlet, while the protons on the guanidine (B92328) nitrogen atoms typically produce broad signals that can be confirmed by D₂O exchange.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The most characteristic signal for the guanidine moiety is the resonance of the sp²-hybridized central carbon (C=N), which typically appears significantly downfield (around 155-160 ppm). rsc.org The aromatic carbons show distinct signals based on their substitution, and the methyl carbon appears in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established chemical shift ranges for similar structural motifs.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic CH | ¹H | ~7.0-7.5 | m (multiplet) |

| Methyl (CH₃) | ¹H | ~2.3 | s (singlet) |

| Guanidine (NH/NH₂) | ¹H | ~2.8-3.4 | bs (broad singlet) |

| Guanidine (C=N) | ¹³C | ~156.6 | - |

| Aromatic (C-Cl) | ¹³C | ~130-135 | - |

| Aromatic (C-CH₃) | ¹³C | ~135-140 | - |

| Aromatic (CH) | ¹³C | ~122-130 | - |

| Methyl (CH₃) | ¹³C | ~15-20 | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. rsc.org

Key vibrational modes include N-H stretching from the guanidinyl group, C=N stretching of the imine, C-H stretching from the aromatic ring and methyl group, and the C-Cl stretching vibration. The presence of a strong band around 1680-1690 cm⁻¹ is indicative of the C=N imine bond, a hallmark of the guanidine core. rsc.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Guanidine (N-H) | Stretching | 3100-3400 | Medium-Strong, Broad |

| Aromatic (C-H) | Stretching | 3000-3100 | Medium |

| Aliphatic (C-H) | Stretching | 2850-2960 | Medium |

| Imine (C=N) | Stretching | 1680-1690 | Strong |

| Aromatic (C=C) | Stretching | 1450-1600 | Medium |

| Aryl-Cl | Stretching | 1000-1100 | Strong |

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the chemical formula C₈H₁₀ClN₃.

Electron impact (EI) or electrospray ionization (ESI) techniques are used to generate ions. The subsequent fragmentation pattern provides valuable structural information. For this compound, fragmentation would likely involve cleavage of the C-N bond connecting the phenyl ring to the guanidine group, as well as characteristic losses from the aromatic ring. nih.govraco.cat The isotopic pattern of the molecular ion, showing a characteristic ~3:1 ratio for the M+ and M+2 peaks, would confirm the presence of a single chlorine atom.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Structure | Description |

|---|---|---|

| 183/185 | [C₈H₁₀ClN₃]⁺ | Molecular Ion ([M]⁺) |

| 140/142 | [C₇H₇Cl]⁺ | Loss of guanidine moiety |

| 125 | [C₇H₆Cl]⁺ | Loss of methyl group from chlorotoluene fragment |

| 60 | [CH₆N₃]⁺ | Guanidinium (B1211019) cation |

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are indispensable for separating this compound from impurities and for its quantification in various matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of guanidine compounds in complex mixtures. researchgate.netnih.gov Method development involves optimizing several parameters to achieve reliable separation and detection.

Chromatographic Separation: Due to the polar nature of the guanidine group, reversed-phase chromatography can be challenging. However, by using modern polar-embedded or polar-endcapped C18 columns with an aqueous mobile phase containing an acidic modifier (e.g., formic acid or acetic acid), adequate retention can be achieved. A typical mobile phase would consist of a gradient elution with water and acetonitrile, both containing 0.1% formic acid.

Mass Spectrometric Detection: ESI in positive ion mode is typically used for guanidine compounds. For quantification, Multiple Reaction Monitoring (MRM) is employed. This involves selecting the protonated molecular ion [M+H]⁺ as the precursor ion in the first quadrupole, inducing fragmentation in the collision cell, and monitoring a specific, stable product ion in the third quadrupole. This process ensures high selectivity and minimizes matrix interference.

Method validation is performed according to established guidelines and includes assessment of linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative and often superior chromatographic technique for the analysis of highly polar compounds like this compound. amsbiopharma.comnih.govelementlabsolutions.com HILIC utilizes a polar stationary phase (e.g., bare silica (B1680970), amide, or zwitterionic phases) and a mobile phase with a high percentage of a non-polar organic solvent, typically acetonitrile. elementlabsolutions.comzodiaclifesciences.com

The retention mechanism in HILIC involves the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase. amsbiopharma.comzodiaclifesciences.com This provides excellent retention for compounds that are poorly retained in reversed-phase chromatography. nih.gov The high organic content of the mobile phase also offers the advantage of enhanced ESI efficiency, leading to improved sensitivity in LC-MS analysis. amsbiopharma.com Therefore, HILIC represents a powerful tool for the robust separation and quantification of this compound, especially from complex biological or environmental samples.

Ion Chromatography Applications for Charged Guanidine Species

Ion chromatography (IC) is a powerful technique for the analysis of charged species, making it well-suited for the determination of guanidine compounds, which are strongly basic and exist as protonated cations in most aqueous environments. The separation in IC is based on the reversible interaction of the analyte ions with an ion-exchange stationary phase. For cationic guanidine species, a cation-exchange column is employed.

The retention of guanidinium ions is influenced by the eluent composition and concentration. Typically, acidic eluents are used to ensure the guanidine compounds are fully protonated. The detection of guanidine compounds in IC can be achieved through various methods, including suppressed conductivity, UV-vis absorbance, and integrated pulsed amperometric detection (IPAD).

Suppressed conductivity detection is a common approach that offers high sensitivity. It involves the use of a suppressor device to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions. For instance, a study on the trace analysis of guanidine compounds in surface water utilized a novel resorcinarene-based ion chromatography column and achieved detection limits in the range of 2–66 µg L−1 with suppressed conductivity detection. nih.gov The peak area precision for this method was found to be between 0.01–2.89%. nih.gov

UV-vis detection can also be employed, particularly for aryl-substituted guanidines that possess a chromophore. While often less sensitive than suppressed conductivity for non-aromatic guanidines, it can be a viable option for compounds like this compound. IPAD offers another sensitive detection mode, with reported detection limits for some guanidine compounds as low as 5–30 µg L−1. nih.gov

Table 1: Performance of Ion Chromatography Methods for Guanidine Compounds This table is interactive. You can sort and filter the data by clicking on the column headers.

| Analyte Group | Column Type | Detection Method | Eluent | Detection Limit (µg/L) | Peak Area Precision (%RSD) |

|---|---|---|---|---|---|

| Guanidine & related compounds | Resorcinarene-based | Suppressed Conductivity | Methanesulfonic acid | 2–66 | 0.01–2.89 |

| Guanidine & related compounds | Resorcinarene-based | IPAD | Methanesulfonic acid | 5–30 | 0.01–2.89 |

| Guanidine & related compounds | Resorcinarene-based | UV-vis | Methanesulfonic acid | Similar to suppressed conductivity | 0.01–2.89 |

Method Validation and Application in Environmental and Biological Research Samples

The validation of analytical methods is crucial to ensure the reliability and accuracy of the obtained results. For the quantification of guanidine compounds in environmental and biological samples, a comprehensive validation process is required, typically following guidelines from organizations like the International Council for Harmonisation (ICH). Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

For aryl guanidines structurally similar to this compound, such as proguanil (B194036) and its metabolites, HPLC methods with UV detection have been developed and validated for analysis in biological fluids like plasma, whole blood, and urine. nih.govnih.gov These methods often involve a solid-phase extraction (SPE) step for sample clean-up and pre-concentration. nih.gov

A validated HPLC method for proguanil and its metabolites demonstrated linearity over a concentration range of up to 1000 ng/mL in plasma, with a limit of determination of 20 nmol/L. nih.govresearchgate.net The recovery of the analytes ranged from 82% to 104%, indicating good accuracy. nih.gov The intra- and inter-assay coefficients of variation were generally below 10%, demonstrating good precision. nih.gov

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the sensitive and selective quantification of aryl guanidines in environmental and biological matrices. An LC-MS/MS method for the determination of 1,3-diphenylguanidine (B1679371) and related compounds in human urine reported method limits of detection and quantification in the ranges of 0.002–0.02 ng/mL and 0.005–0.05 ng/mL, respectively. nih.gov The recoveries for this method were between 75.3% and 111%, with intra- and inter-day variations below 4%. nih.gov

The application of these validated methods is essential for monitoring the presence and fate of guanidine compounds in the environment and for pharmacokinetic studies in biological systems. For instance, a validated method was used to quantify guanidine concentrations in raw wastewater and human urine, providing valuable data for environmental and biological research. who.int

Table 3: Validation Parameters for the Analysis of Aryl Guanidine Compounds This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound(s) | Matrix | Analytical Method | Linearity Range | LOQ | Accuracy (Recovery %) | Precision (%RSD) |

|---|---|---|---|---|---|---|

| Proguanil & metabolites | Plasma | HPLC-UV | Up to 1000 ng/mL | 20 nmol/L | 82-104 | <10 |

| Proguanil & metabolites | Urine | HPLC-UV | Up to 3.0 µg/mL | - | >90 | <10 |

| Diphenylguanidine & related compounds | Urine | LC-MS/MS | - | 0.005–0.05 ng/mL | 75.3-111 | <4 |

Emerging Research Directions and Applications in Chemical Science

Guanidine (B92328) Derivatives as Catalysts in Organic Transformations

Guanidines have garnered substantial attention as highly effective catalysts in a wide array of organic reactions. semanticscholar.org Their utility spans from acting as potent organocatalysts to serving as essential ligands in transition metal catalysis. semanticscholar.orgbohrium.com The catalytic prowess of the guanidine moiety is rooted in its exceptional basicity and its ability to form stable guanidinium (B1211019) cations upon protonation, where the positive charge is effectively delocalized across the three nitrogen atoms. semanticscholar.orgnih.gov This inherent stability facilitates various catalytic cycles.

Furthermore, the modular nature of guanidines allows for the tuning of their steric and electronic properties by introducing different substituents. semanticscholar.org In the case of 1-(3-chloro-4-methylphenyl)guanidine, the electron-withdrawing chloro group and the electron-donating methyl group on the phenyl ring modify the basicity and nucleophilicity of the guanidine core, influencing its catalytic activity and selectivity. semanticscholar.org

Table 1: Key Catalytic Applications of Guanidine Derivatives

| Catalysis Type | Role of Guanidine | Common Transformations |

|---|---|---|

| Organocatalysis | Strong Brønsted base, Hydrogen-bond donor | Michael additions, Aldol reactions, Henry reactions, Polymerization |

| Metal Catalysis | N-donor ligand | Cross-coupling reactions, Polymerization, Azide-alkyne cycloadditions |

In the realm of organocatalysis, guanidines are recognized as powerful neutral organic bases. researchgate.net Their strong Brønsted basicity enables them to deprotonate even weakly acidic carbon-based pronucleophiles, a critical step in many carbon-carbon bond-forming reactions. nih.gov The resulting guanidinium cation can then act as a hydrogen-bond donor, activating the electrophile and organizing the transition state, often in a bifunctional manner. researchgate.netresearchgate.net

The development of chiral guanidines has marked a significant advancement in asymmetric catalysis. rsc.org These non-metallic catalysts create a chiral environment that can effectively control the stereochemical outcome of a reaction, leading to the synthesis of enantiomerically enriched products. rsc.orgelsevierpure.com Structurally diverse chiral guanidines have been successfully employed in numerous transformations, demonstrating their power and versatility in stereoselective synthesis. rsc.orgrsc.org

While prominent in transition metal chemistry, guanidine derivatives, specifically their anionic (guanidinate) forms, are also valuable ligands for main group elements. nih.gov Guanidinates exhibit remarkable electronic flexibility due to extensive charge delocalization across the N-C-N framework, which allows them to stabilize a wide variety of metal centers in different oxidation states. nih.govbohrium.com Complexes with main group metals, such as lithium, are often used as reagents to transfer the guanidinate ligand to other metals. In these complexes, the bulky substituents often found on the guanidine can provide significant steric protection to the metal center, influencing its reactivity and stability. nih.gov

Design of Guanidine-Based Ligands for Coordination Chemistry

Guanidines are highly effective N-donor ligands in coordination and organometallic chemistry. semanticscholar.orgresearchgate.net Their ability to coordinate to a vast range of metal centers across the periodic table has led to the development of numerous catalysts and materials. bohrium.comnih.gov The coordination ability and the resulting properties of the metal complex can be precisely controlled by modifying the substituents on the guanidine nitrogen atoms. semanticscholar.org This tunability allows for the rational design of ligands to achieve specific catalytic activities, such as controlling chemo-, regio-, and enantioselectivity. semanticscholar.org

Guanidinato ligands, the monoanionic form, are particularly common and can adopt various coordination modes, including chelating and bridging, which adds to their versatility. nih.govbohrium.com This electronic and structural flexibility makes guanidine-based ligands valuable alternatives to traditional ligands like phosphines or cyclopentadienyl (B1206354) derivatives in the development of novel organometallic complexes. bohrium.comnih.gov

Application as Precursors for Novel Heterocyclic Chemistry

The guanidine functional group is a fundamental building block for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. nih.govnih.gov The N-C-N backbone of guanidine is perfectly primed for cyclization reactions with appropriate bifunctional reagents.

One of the most widespread applications of guanidines in heterocyclic synthesis is the construction of the pyrimidine (B1678525) ring. bu.edu.eg Pyrimidines, which are 1,3-diazines, are readily formed through the condensation of a guanidine with a three-carbon, 1,3-bifunctional electrophile, such as a β-diketone, α,β-unsaturated ketone, or malonic ester derivative. bu.edu.egnih.gov In this context, this compound would serve as the N-C-N component, leading to the formation of pyrimidines substituted with a 2-amino group and a 1-(3-chloro-4-methylphenyl) group, key structures for medicinal chemistry exploration.

Table 2: General Synthesis of Pyrimidines from Guanidines

| Guanidine Reactant | 1,3-Bifunctional Partner | Resulting Heterocycle |

|---|---|---|

| 1-Arylguanidine | β-Diketone (R-CO-CH₂-CO-R') | 2-(Arylamino)-4,6-disubstituted-pyrimidine |

| 1-Arylguanidine | α,β-Unsaturated Ketone | 2-(Arylamino)-4,6-disubstituted-dihydropyrimidine |

Conversely, the synthesis of pyridazines (1,2-diazines) from guanidines is not a direct or common pathway. Pyridazine synthesis typically relies on precursors that contain an N-N bond, such as hydrazine, which condenses with 1,4-dicarbonyl compounds. nih.govresearchgate.net

The utility of guanidines as synthetic precursors extends beyond pyrimidines to a variety of other nitrogen-containing heterocycles. nih.govmdpi.com Depending on the reaction partner and conditions, guanidines can be cyclized to form:

Triazines: By reacting with reagents that provide the remaining carbon and nitrogen atoms for the six-membered ring.

Imidazoles: Intramolecular cyclization of suitably functionalized guanidines can lead to five-membered cyclic guanidine systems, which are imidazole (B134444) derivatives. nih.gov

Fused Heterocycles: Guanidines are also used to build more complex fused-ring systems. For instance, reaction with appropriately substituted pyrimidines can lead to the formation of pyrimido[4,5-d]pyrimidines. researchgate.net

The reactivity of the guanidine moiety makes it a versatile synthon for constructing a diverse range of heterocyclic scaffolds for applications in medicinal chemistry and materials science. scholaris.caresearchgate.net

Development of Novel Chemical Probes for Biological Systems

The design of effective chemical probes requires a delicate balance of properties, including high affinity and selectivity for the target, appropriate physicochemical characteristics for cell permeability and localization, and a reporter moiety for detection. The guanidinium group, a key feature of this compound, is protonated at physiological pH, forming a positively charged guanidinium ion. This cation can engage in strong electrostatic and hydrogen bonding interactions, particularly with negatively charged residues like carboxylates and phosphates found in proteins and nucleic acids.

The substitution pattern on the phenyl ring of this compound offers a strategic advantage in probe development. The chloro and methyl groups provide steric and electronic handles that can be systematically modified to fine-tune the compound's binding affinity, selectivity, and pharmacokinetic properties. Researchers can leverage these features to design derivatives that target specific biological molecules with high precision.

Detailed research into the application of guanidine-based compounds has revealed their potential in various probing applications. While specific studies on this compound as a fully developed probe are limited in publicly available literature, the foundational principles derived from analogous structures provide a clear roadmap for its potential development. For instance, the core structure can be elaborated to incorporate fluorophores, biotin (B1667282) tags, or photo-crosslinking agents, thereby transforming it into a versatile tool for a range of biological investigations.

The synthesis of such probes often involves multi-step organic chemistry protocols. The general approach would be to synthesize the this compound core and then couple it to the desired reporter or functional group. The choice of synthetic route would depend on the nature of the appended moiety and the desired linkage chemistry.

The following table outlines the key components and their functions in a hypothetical chemical probe derived from this compound:

| Component | Function | Rationale for Inclusion |

| This compound | Recognition Element | Provides the core scaffold for specific binding to the biological target through electrostatic and hydrogen bonding interactions. The substitution pattern allows for selectivity tuning. |

| Linker | Spacer | Connects the recognition element to the reporter group, ensuring that the reporter does not sterically hinder the binding of the probe to its target. |

| Reporter Group | Signal Generation | Enables detection and quantification of the probe-target interaction. Examples include fluorophores for imaging, or affinity tags for pull-down experiments. |

Further research and development in this area are poised to unlock the full potential of this compound as a parent compound for a new generation of chemical probes, ultimately contributing to a deeper understanding of biological systems and the discovery of new therapeutic strategies.

Q & A

Q. What synthetic methodologies are commonly employed for 1-(3-Chloro-4-methylphenyl)guanidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or guanidinylation of 3-chloro-4-methylaniline derivatives. Key steps include:

- Precursor Preparation : Start with 3-chloro-4-methylaniline reacting with cyanamide or a protected guanidine source under acidic conditions.

- Optimization : Use polar aprotic solvents (e.g., DMF) at 80–100°C to enhance reaction kinetics. Monitor pH to avoid premature decomposition of intermediates .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Yield improvements (>70%) are achievable by controlling stoichiometric ratios and avoiding moisture .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR in DMSO-d6 resolve aromatic protons (δ 7.2–7.8 ppm) and guanidine NH signals (δ 6.8–7.1 ppm). Confirm substitution patterns via NOESY or COSY for spatial correlations .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H], with fragmentation patterns distinguishing the chloro-methylphenyl moiety.

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) for purity assessment. Retention times should align with reference standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods for weighing and synthesis.

- Exposure Management : In case of skin contact, wash immediately with water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory irritation. Refer to Safety Data Sheets (SDS) for compound-specific toxicological data .

Advanced Research Questions

Q. How can discrepancies between X-ray crystallographic data and DFT-based structural predictions for this compound be resolved?

- Methodological Answer :

- Refinement Tools : Use SHELXL for crystallographic refinement, focusing on anisotropic displacement parameters for chlorine and methyl groups. Compare bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-311+G(d,p) basis set) .

- Validation : Cross-check hydrogen bonding networks (e.g., guanidine NH∙∙∙Cl interactions) using Mercury software. Discrepancies >0.05 Å in bond lengths warrant re-examination of crystal packing effects .

Q. What strategies are effective for identifying and quantifying trace impurities in this compound batches?

- Methodological Answer :

- LC-HRMS : Employ high-resolution mass spectrometry with a Q-TOF detector to detect impurities at ppm levels. Use targeted MS/MS (collision energy: 20–40 eV) for structural elucidation.

- Reference Standards : Compare retention times and fragmentation patterns with known guanidine derivatives (e.g., 1-(4-methylphenyl)guanidine) .

Q. How can researchers evaluate the compound’s potential as a modulator of ion channels (e.g., ASIC3) using in vitro assays?

- Methodological Answer :

- Patch-Clamp Electrophysiology : Transfect HEK293 cells with ASIC3 plasmids. Apply this compound (10–100 µM) and measure current changes under acidic conditions (pH 6.0).

- Dose-Response Analysis : Calculate IC values using nonlinear regression (GraphPad Prism). Validate selectivity via counter-screening against related channels (e.g., TRPV1) .

Q. What computational approaches are suitable for predicting the environmental fate or biodegradation pathways of this compound?

- Methodological Answer :

- QSPR Modeling : Use EPI Suite to estimate biodegradability (e.g., BIOWIN scores) and hydrolysis half-lives.

- Metabolic Pathway Prediction : Employ UM-BBD or MetaPred servers to simulate microbial degradation, focusing on cleavage of the guanidine group or chloro-methyl oxidation .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported biological activity data for this compound across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments using identical cell lines (e.g., SH-SY5Y for neuroactivity) and compound batches (HPLC purity >98%).

- Positive Controls : Include reference compounds (e.g., chlorhexidine for antimicrobial assays) to calibrate response thresholds. Statistical analysis (ANOVA with post-hoc tests) should account for inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.